Iodine monobromide
Overview
Description
Iodine monobromide is an interhalogen compound with the chemical formula IBr. It is a dark red solid that melts near room temperature. This compound is known for its use in iodometry and serves as a source of positively charged iodine ions. This compound is similar to iodine monochloride in its properties and applications .
Mechanism of Action
Target of Action
Iodine monobromide (IBr) is an interhalogen compound that serves as a source of I+ . It is primarily used as an electrophile in the synthesis of polyketide structural units . Its targets are typically carbon-metal bonds, alkenes, steroidal ketones, and aldehydes .
Mode of Action
IBr interacts with its targets through electrophilic addition and α-bromination . It can form charge-transfer (CT) adducts with Lewis donors . This interaction results in the cleavage of carbon-metal bonds and the bromination of steroidal ketones and aldehydes .
Biochemical Pathways
It is known that ibr plays a role in the diastereoselective cyclizations of homoallylic carbonates . This suggests that IBr may influence the formation and transformation of these carbonates in biochemical pathways.
Result of Action
The primary result of IBr’s action is the iodination of target compounds, which can lead to significant changes in their chemical properties . For example, the α-bromination of steroidal ketones and aldehydes can result in the formation of new compounds with potentially different biological activities .
Action Environment
The action, efficacy, and stability of IBr can be influenced by various environmental factors. For instance, the presence of Lewis donors can enable IBr to form CT adducts . Additionally, the temperature can affect the state of IBr, which is a dark red solid that melts near room temperature . Therefore, the environment in which IBr is used can significantly impact its reactivity and effectiveness.
Biochemical Analysis
Biochemical Properties
Iodine monobromide plays a significant role in biochemical reactions due to its ability to act as an electrophile. It is commonly used in iodometry, where it serves as a source of I+. This property allows this compound to interact with various enzymes, proteins, and other biomolecules. For instance, it can form charge-transfer adducts with Lewis donors, which can influence the activity of certain enzymes and proteins . The interactions between this compound and these biomolecules are primarily based on its Lewis acid properties, which are comparable to those of iodine monochloride and iodine .
Cellular Effects
This compound can have various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to serve as a source of I+ allows it to participate in redox reactions within cells, potentially impacting the activity of redox-sensitive proteins and enzymes . Additionally, this compound’s interactions with cellular components can lead to changes in gene expression, further influencing cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to act as an electrophile and form charge-transfer adducts with Lewis donors. This interaction can lead to the inhibition or activation of specific enzymes and proteins. For example, this compound can inhibit enzymes involved in oxidative stress responses by forming adducts with their active sites . Additionally, the compound’s ability to serve as a source of I+ allows it to participate in redox reactions, which can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable at room temperature but can degrade over time, especially when exposed to light and moisture . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies. These effects include changes in gene expression and cellular metabolism, which can persist even after the compound has degraded .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can have beneficial effects on cellular function by participating in redox reactions and influencing gene expression . At high doses, this compound can be toxic and cause adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed in studies, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to redox reactions and iodine metabolism. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . For example, this compound can affect the activity of enzymes involved in the synthesis and degradation of thyroid hormones, which are crucial for regulating metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments . For instance, this compound can bind to proteins involved in iodine transport, facilitating its movement across cell membranes and into specific tissues .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles within the cell, affecting its activity and function . For example, this compound may be localized to the mitochondria, where it can participate in redox reactions and influence mitochondrial function .
Preparation Methods
Iodine monobromide can be synthesized through the direct combination of iodine and bromine gases. The reaction is as follows: [ \text{I}_2 + \text{Br}_2 \rightarrow 2 \text{IBr} ] This reaction is typically carried out under controlled conditions to ensure the proper formation of this compound .
In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are carefully monitored to maintain the purity and yield of the compound.
Chemical Reactions Analysis
Iodine monobromide undergoes various types of chemical reactions, including:
Oxidation and Reduction: This compound can participate in redox reactions due to the presence of iodine in the +1 oxidation state and bromine in the -1 oxidation state.
Substitution Reactions: It is commonly used in electrophilic substitution reactions, where it acts as an iodinating agent.
Addition Reactions: This compound can add to alkenes and alkynes, forming vicinal dihalides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to slightly elevated temperatures. Major products formed from these reactions include iodinated and brominated organic compounds.
Scientific Research Applications
Iodine monobromide has several scientific research applications, including:
Organic Synthesis: It is used as a powerful iodinating agent in the synthesis of polyketide structural units and other complex organic molecules.
Iodometry: This compound is employed in iodometric titrations to determine the concentration of various substances.
Radioiodinated Compounds: It is involved in the synthesis of radioiodinated fatty acids for heart imaging.
Cleavage of Carbon-Metal Bonds: This compound is used in the cleavage of carbon-metal bonds in organometallic chemistry.
Comparison with Similar Compounds
Iodine monobromide is similar to other interhalogen compounds such as iodine monochloride and iodine monofluoride. it is unique in its specific reactivity and applications.
Properties
InChI |
InChI=1S/BrI/c1-2 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEQRNSPHCCXSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
BrI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BrI | |
Record name | iodine monobromide | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Iodine_monobromide | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064862 | |
Record name | Iodine bromide (IBr) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2064862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Brownish-black solid; Soluble in water; [Merck Index] Black or violet crystalline solid with a pungent odor; Decomposes in water; [MSDSonline] | |
Record name | Iodine monobromide | |
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Boiling Point |
116 °C (decomposes) | |
Record name | Iodobromine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8460 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in water, Soluble in water with decomposition, Soluble in carbon disulfide, glacial acetic acid, Soluble in alcohol, ether | |
Record name | Iodobromine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8460 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
4.3 g/cu cm | |
Record name | Iodobromine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8460 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals, purplish-black mass, Black orthorhombic crystals, Dark red solid, Brownish-black crystals or very hard solid | |
CAS No. |
7789-33-5 | |
Record name | Iodine bromide (IBr) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7789-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Iodobromine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iodine bromide (IBr) | |
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Record name | Iodine bromide (IBr) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2064862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Iodine bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.236 | |
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Record name | IODINE MONOBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | Iodobromine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8460 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
52 °C | |
Record name | Iodobromine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8460 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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